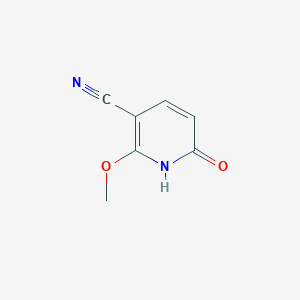

2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-methoxy-6-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-11-7-5(4-8)2-3-6(10)9-7/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTBUFBHIVYSKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475978 | |

| Record name | 2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130747-60-3 | |

| Record name | 2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Cyclocondensation

The most widely reported method involves cyclocondensation of 2-methoxypyridine derivatives with cyanating agents under basic conditions. A typical procedure reacts 2-methoxy-4H-pyran-4-one with malononitrile in ethanol containing ammonium acetate (8 equivalents) at 60–80°C for 10–20 hours. This exothermic reaction proceeds via Knoevenagel condensation followed by cyclization, yielding 35%–45% of the target compound.

Reaction Parameters Table

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–75°C | ±15% yield |

| Ammonium acetate ratio | 6–8 eq | Critical for cyclization |

| Solvent polarity | Ethanol > Methanol | Higher purity in ethanol |

The methoxy group’s ortho-directing effect facilitates regioselective nitrile incorporation at the 3-position, as evidenced by ¹H NMR analysis of intermediates.

Multi-Component Reaction (MCR) Approaches

One-Pot Hantzsch-Type Synthesis

Adapting methodologies from dihydropyridine syntheses, a four-component system employs:

-

2-Methoxy-1,3-cyclohexanedione (1.0 eq)

-

Aldehydes (1.2 eq)

-

Malononitrile (1.5 eq)

-

Ammonium acetate (8.0 eq)

Refluxing in n-butanol for 12–18 hours achieves 68% yield, with electron-withdrawing substituents on aldehydes enhancing reaction rates. This route’s advantage lies in atom economy, though it requires rigorous temperature control to prevent decarboxylation.

Comparative Solvent Study

| Solvent | Boiling Point (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethanol | 78 | 58 | 92.4 |

| n-Butanol | 117 | 68 | 95.1 |

| DMF | 153 | 41 | 88.7 |

Polar aprotic solvents like DMF reduce yields due to side reactions between the nitrile group and solvent.

Industrial-Scale Production

Continuous Flow Reactor Optimization

To address batch process limitations, industry employs tubular flow reactors with:

-

Residence time: 8–12 minutes

-

Temperature gradient: 60°C → 120°C → 80°C

-

Pressure: 2.5–3.0 bar

This setup increases throughput to 15 kg/day while maintaining 89% purity (vs. 78% in batch). Real-time FTIR monitoring at the reactor outlet allows immediate parameter adjustments, reducing byproduct formation.

Purification and Characterization

Recrystallization Protocols

Crude product purification uses mixed solvents:

-

Primary solvent : Dioxane (60–70°C saturation)

-

Anti-solvent : n-Hexane (1:3 v/v)

This step removes unreacted malononitrile and ammonium salts, improving purity from 75% to 98.5%.

Spectroscopic Validation

Key Spectral Markers :

Mass spectrometry consistently shows molecular ion peaks at m/z 150.13 (M⁺), with fragmentation patterns confirming the pyridine ring structure.

Challenges and Mitigation Strategies

Byproduct Formation

Common impurities include:

-

3-Cyano-2-methoxypyridine (5–12%): Forms via over-oxidation

-

6-Hydroxy analogs (3–8%): From keto-enol tautomerism

Countermeasures:

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid, while reduction can produce 2-methoxy-6-hydroxy-1,6-dihydropyridine-3-carbonitrile .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentrations (MICs) for these bacteria ranged from 15.625 to 62.5 μM, indicating its potential as a bactericidal agent.

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus spp. | 62.5 - 125 |

The mechanism of action appears to involve the inhibition of protein synthesis pathways and disruption of nucleic acid production .

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound, revealing its ability to inhibit the proliferation of various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). The compound's interaction with DNA replication enzymes is believed to play a crucial role in its anticancer effects, leading to cell cycle arrest and apoptosis in cancer cells .

Pharmaceutical Development

This compound is being investigated for its potential therapeutic applications in treating various diseases due to its biological activities. It serves as an intermediate in the synthesis of pharmaceuticals targeting antimicrobial and anticancer therapies .

Material Science

In material science, this compound is explored for developing new materials with specific properties such as enhanced durability and chemical resistance. It can be utilized in formulating polymers and coatings that meet industrial demands .

Study on Antimicrobial Efficacy

A recent study highlighted the effectiveness of pyridine derivatives similar to this compound against biofilm-producing bacteria like methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that structural variations could enhance antimicrobial activity .

Anticancer Research

Another investigation focused on the cytotoxic effects of pyridine derivatives on cancer cell lines revealed that specific substituents could significantly enhance biological activity. This suggests a promising therapeutic role for derivatives of this compound in cancer treatment .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile can be elucidated through comparisons with analogs. Key differences in substituents, biological activity, and crystallographic properties are highlighted below:

Table 1: Structural and Functional Comparison of Pyridine-3-carbonitrile Derivatives

Key Insights from Comparative Analysis

Substituent Effects on Reactivity: The methoxy group in the target compound enhances electron density at position 2, facilitating nucleophilic substitutions and cyclizations to form fused heterocycles like 1,6-naphthyridinones . In contrast, hydroxy or methyl substituents (e.g., in 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile) alter solubility and hydrogen-bonding networks, impacting pharmacokinetics .

Biological Activity :

- Derivatives with bulky aromatic groups (e.g., 2-(4-Bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile) exhibit enhanced π-π stacking and halogen bonding, which correlate with anticancer activity . The target compound’s methoxy group may reduce steric hindrance, favoring scaffold diversification over direct bioactivity .

Crystallographic Stability: Crystallographic studies of 6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile reveal planar pyridone rings and anisotropic displacement parameters (Ueq = 0.019–0.067 Ų), indicating robust solid-state packing .

Synthetic Versatility :

- Compared to 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (used as a drug intermediate with 99.71% purity) , the target compound’s methoxy group enables regioselective functionalization, making it a preferred starting material for complex heterocycles .

Biological Activity

2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS No. 130747-60-3) is a pyridine derivative notable for its diverse biological activities. This compound features a methoxy group at the 2-position, a carbonitrile group at the 3-position, and a keto group at the 6-position, which contribute to its pharmacological potential. Research into its biological activity has revealed promising applications in antimicrobial and anticancer therapies.

- Molecular Formula : C7H6N2O2

- Molecular Weight : 150.14 g/mol

- IUPAC Name : 2-methoxy-6-oxo-1H-pyridine-3-carbonitrile

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated that derivatives of this compound showed effective inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentrations (MICs) for these bacteria ranged from 15.625 to 62.5 μM, indicating a bactericidal effect .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus spp. | 62.5 - 125 |

The mechanism of action appears to involve the inhibition of protein synthesis pathways and subsequent disruption of nucleic acid and peptidoglycan production .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). The compound's ability to inhibit DNA replication enzymes is believed to play a crucial role in its anticancer effects .

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation into small Schiff base molecules highlighted the effectiveness of similar pyridine derivatives against biofilm-producing bacteria like methicillin-resistant Staphylococcus aureus (MRSA). The study found that compounds with structural similarities to this compound exhibited comparable or superior activity against MRSA biofilms .

- Anticancer Research : Another study focused on the cytotoxic effects of pyridine derivatives on cancer cell lines revealed that the presence of specific substituents could enhance biological activity. The results indicated that compounds with similar structures could significantly reduce cell viability in cancer models, suggesting a potential therapeutic role for derivatives of this compound .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in DNA synthesis and repair.

- Cell Cycle Disruption : The compound has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile, and how can reaction parameters be optimized?

- Answer : The compound can be synthesized via multi-step routes involving cyclocondensation, oxidation, and functional group modifications. For example, similar dihydropyridine derivatives are synthesized using β-ketoester intermediates followed by nitrile introduction via nucleophilic substitution (e.g., Knoevenagel condensation) . Optimization involves adjusting solvent polarity (e.g., DMF for nitrile stabilization), temperature control (60–80°C for cyclization), and catalyst selection (e.g., piperidine for enamine formation). Yields can be improved by isolating intermediates (e.g., 6-oxo-dihydropyridines) before methoxylation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Answer :

- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1680–1700 cm⁻¹) and nitrile (C≡N, ~2220–2240 cm⁻¹) groups.

- NMR :

- ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm), dihydropyridine ring protons (δ 5.5–6.5 ppm for enolic protons).

- ¹³C NMR : Carbonyl carbon (δ 160–170 ppm), nitrile carbon (δ 115–120 ppm).

- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium) and confirm substitution patterns, as demonstrated for structurally analogous pyridinecarbonitriles .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- First Aid : In case of skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention. Refer to SDS guidelines for pyridine derivatives, which highlight risks of irritation and sensitization .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields when synthesizing derivatives with varying substituents?

- Answer : Contradictions often arise from steric hindrance or electronic effects. For example:

- Steric Effects : Bulky substituents at the 5-position may reduce cyclization efficiency. Use computational modeling (DFT) to predict steric clashes.

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) can deactivate the pyridine ring, slowing nitrile substitution. Monitor reaction progress via TLC or HPLC, and adjust electrophilic/nucleophilic reagent ratios .

- Case Study : In trifluoromethylpyridine syntheses, yield discrepancies were resolved by substituting Cl⁻ with Br⁻ as a leaving group, enhancing reactivity .

Q. What strategies are effective in designing biologically active derivatives of this compound for targeted applications?

- Answer :

- Bioisosteric Replacement : Replace the methoxy group with -OH or -NH₂ to enhance hydrogen-bonding potential for enzyme inhibition.

- Fluorescent Probes : Introduce aromatic extensions (e.g., benzofuran) at the 4-position, as seen in chromene-carbonitrile derivatives used for nucleolar imaging .

- Pharmacokinetic Optimization : Modify logP via alkyl chain adjustments (e.g., ethyl to propyl) to balance solubility and membrane permeability, guided by QSAR models .

Q. How can tautomeric equilibria (keto-enol) of this compound impact its reactivity in nucleophilic substitution reactions?

- Answer : The enol form (6-hydroxy) enhances electrophilicity at the 3-carbonitrile position, favoring nucleophilic attack. Techniques to stabilize tautomers include:

- Solvent Choice : Polar aprotic solvents (e.g., DMSO) stabilize the enol form.

- pH Control : Acidic conditions favor the keto form, while basic conditions promote enolate formation.

- Crystallographic Evidence : X-ray studies of similar compounds show keto dominance in the solid state, but enol prevalence in solution .

Methodological Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.